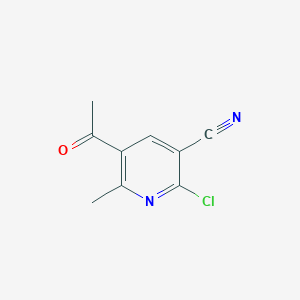

5-Acetyl-2-chloro-6-methylnicotinonitrile

Description

BenchChem offers high-quality 5-Acetyl-2-chloro-6-methylnicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Acetyl-2-chloro-6-methylnicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-acetyl-2-chloro-6-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-5-8(6(2)13)3-7(4-11)9(10)12-5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRSEFHIDZKEAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)Cl)C#N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363076 | |

| Record name | 5-acetyl-2-chloro-6-methylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121348-15-0 | |

| Record name | 5-acetyl-2-chloro-6-methylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Acetyl-2-chloro-6-methylnicotinonitrile (CAS 121348-15-0): Synthesis, Characterization, and Application

Abstract: This technical guide provides a comprehensive overview of 5-Acetyl-2-chloro-6-methylnicotinonitrile (CAS No. 121348-15-0), a key heterocyclic building block in modern medicinal and agrochemical research. The document details the compound's physicochemical properties, outlines a plausible, expertly-derived synthetic pathway, and explores its chemical reactivity. Furthermore, it covers essential analytical characterization techniques, including predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), and proposes a robust method for purity assessment via High-Performance Liquid Chromatography (HPLC). Safety protocols and handling guidelines are also discussed. This guide is intended for researchers, scientists, and drug development professionals who are looking to leverage the unique chemical functionalities of this versatile intermediate in their synthetic endeavors.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone of heterocyclic chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The strategic placement of diverse functional groups on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and physical characteristics. 5-Acetyl-2-chloro-6-methylnicotinonitrile is a prime example of a highly functionalized pyridine derivative, offering multiple points for chemical modification.[2] Its unique arrangement of an acetyl group, a chloro substituent, a methyl group, and a nitrile moiety makes it a valuable intermediate for the synthesis of complex molecular architectures.[2] This guide aims to serve as a detailed technical resource for scientists working with this compound.

Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and safety profile is paramount for its effective and safe use in a laboratory setting.

Physical and Chemical Properties

The key physicochemical properties of 5-Acetyl-2-chloro-6-methylnicotinonitrile are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 121348-15-0 | [3] |

| Molecular Formula | C₉H₇ClN₂O | [3] |

| Molecular Weight | 194.62 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | 81-83 °C | [3] |

| SMILES | CC(=O)C1=CC(C#N)=C(Cl)N=C1C | [2] |

| MDL Number | MFCD01315263 | [3] |

Safety and Handling

5-Acetyl-2-chloro-6-methylnicotinonitrile is classified as an irritant.[3] Based on data for structurally similar compounds, the following GHS hazard statements are likely applicable.[4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

-

Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.

Proposed Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway

The proposed synthesis involves a multi-component reaction to form a dihydropyridine intermediate, followed by oxidation and chlorination.

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. a2bchem.com [a2bchem.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. 6-Chloro-2-methylnicotinonitrile | C7H5ClN2 | CID 12387737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility Profile of 5-Acetyl-2-chloro-6-methylnicotinonitrile

Foreword: Charting the Course for a Novel Nicotinonitrile Derivative

5-Acetyl-2-chloro-6-methylnicotinonitrile stands as a versatile heterocyclic compound, presenting significant potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals.[1] Its unique molecular architecture, featuring acetyl, chloro, and cyano functionalities on a pyridine core, offers a rich landscape for chemical modification and exploration.[1] As with any compound of interest in drug discovery and development, a thorough understanding of its physicochemical properties is paramount. Among these, solubility is a critical determinant of a compound's formulation, bioavailability, and ultimately, its therapeutic efficacy.

This guide provides a comprehensive framework for characterizing the solubility profile of 5-Acetyl-2-chloro-6-methylnicotinonitrile. Moving beyond a mere compilation of data, this document serves as a methodological roadmap, detailing the requisite experimental protocols, the underlying scientific principles, and the critical safety considerations. Our objective is to empower researchers to generate robust and reliable solubility data, thereby accelerating the journey from laboratory curiosity to tangible application.

Molecular Characterization and Predicted Physicochemical Properties

A foundational understanding of the molecular structure of 5-Acetyl-2-chloro-6-methylnicotinonitrile allows for initial predictions of its solubility behavior. The presence of a polar pyridine ring and an acetyl group suggests potential for hydrogen bonding, which may confer some degree of aqueous solubility. Conversely, the chloro and methyl groups, along with the overall aromatic system, contribute to its lipophilic character, suggesting solubility in organic solvents.

Table 1: Predicted Physicochemical Properties of 5-Acetyl-2-chloro-6-methylnicotinonitrile and Related Structures

| Property | 5-Acetyl-2-chloro-6-methylnicotinonitrile (Predicted) | 2-Chloro-5-methylnicotinonitrile[2] | 6-Chloro-2-methylnicotinonitrile[3] |

| Molecular Formula | C₉H₇ClN₂O | C₇H₅ClN₂ | C₇H₅ClN₂ |

| Molecular Weight | ~194.62 g/mol | 152.58 g/mol | 152.58 g/mol |

| XLogP3 | ~2.0 - 2.5 | 1.9 | 1.9 |

| Hydrogen Bond Donors | 0 | 0 | 0 |

| Hydrogen Bond Acceptors | 3 (N in pyridine, N in nitrile, O in acetyl) | 2 | 2 |

Note: The properties for the target compound are estimations based on its structure and data from similar compounds. Experimental verification is essential.

The predicted XLogP3 value, a measure of lipophilicity, suggests that 5-Acetyl-2-chloro-6-methylnicotinonitrile will exhibit moderate solubility in nonpolar organic solvents and limited solubility in aqueous media. The presence of multiple hydrogen bond acceptors may enhance its solubility in polar aprotic solvents.

Establishing a Robust Experimental Framework for Solubility Determination

A definitive solubility profile requires rigorous experimental investigation. The following section details the gold-standard methodologies for determining the thermodynamic solubility of 5-Acetyl-2-chloro-6-methylnicotinonitrile.

The Shake-Flask Method: The Cornerstone of Thermodynamic Solubility Measurement

The shake-flask method is widely regarded as the most reliable technique for determining equilibrium solubility.[4] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is achieved, at which point the concentration of the dissolved compound in the supernatant is quantified.

Experimental Protocol: Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of crystalline 5-Acetyl-2-chloro-6-methylnicotinonitrile to a series of vials, each containing a precise volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO)). Ensure enough solid is present to maintain a saturated solution with visible excess solid after equilibration.[4]

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[5][6] The time to reach equilibrium can vary and should be confirmed by taking measurements at different time points until the concentration plateaus.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm PVDF) is recommended to remove any fine particulates.

-

Quantification: Analyze the concentration of 5-Acetyl-2-chloro-6-methylnicotinonitrile in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[7] Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.[5]

Diagram 1: Workflow for Shake-Flask Solubility Determination

Caption: The logical progression from pKa determination to establishing a full pH-solubility profile.

Data Presentation and Interpretation

The results of the solubility studies should be compiled into clear and concise tables to facilitate comparison and interpretation.

Table 2: Solubility of 5-Acetyl-2-chloro-6-methylnicotinonitrile in Common Solvents at 25°C (Hypothetical Data)

| Solvent | Solubility (mg/mL) | Solubility (µM) | Classification |

| Water (pH 7.0) | < 0.1 | < 514 | Sparingly Soluble |

| PBS (pH 7.4) | < 0.1 | < 514 | Sparingly Soluble |

| 0.1 M HCl (pH 1.0) | 0.5 - 1.0 | 2570 - 5140 | Slightly Soluble |

| Ethanol | 10 - 20 | 51400 - 102800 | Soluble |

| Methanol | 5 - 15 | 25700 - 77100 | Soluble |

| Acetonitrile | 2 - 8 | 10280 - 41120 | Sparingly Soluble |

| DMSO | > 50 | > 257000 | Freely Soluble |

Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Safety and Handling Considerations

As a nicotinonitrile derivative, 5-Acetyl-2-chloro-6-methylnicotinonitrile contains a cyano group and requires careful handling to mitigate risks.

Core Safety Protocols:

-

Engineering Controls: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. [8][9]* Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles (or a face shield if there is a splash hazard), and chemical-resistant gloves (nitrile or neoprene are recommended). [10]* Incompatible Materials: Keep the compound away from strong acids, as this can lead to the generation of highly toxic hydrogen cyanide gas. [9]Store separately from incompatible chemicals. [8]* Waste Disposal: All waste containing 5-Acetyl-2-chloro-6-methylnicotinonitrile should be treated as hazardous waste and disposed of in accordance with institutional and local regulations. Cyanide-containing waste streams should be kept separate. [11]* Emergency Procedures: Ensure that an emergency safety shower and eyewash station are readily accessible. [9]All personnel working with this compound should be familiar with the appropriate emergency response procedures for cyanide exposure.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the solubility profile of 5-Acetyl-2-chloro-6-methylnicotinonitrile. By systematically applying the detailed protocols for shake-flask analysis and potentiometric titration, researchers can generate the high-quality data necessary to advance their research and development objectives. A thorough understanding of the solubility in both aqueous and organic media, as well as its pH-dependency, will provide invaluable insights for formulation development, pharmacokinetic studies, and the overall assessment of this promising compound's potential.

References

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

University of California, Los Angeles. Lab Safety Guideline: Cyanide. [Link]

-

El-Sayed, W. A., et al. (2012). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Archiv der Pharmazie, 345(7), 558-568. [Link]

-

Klamt, A., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(13), 8963-8969. [Link]

-

National Institute of Environmental Health Sciences. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

Massachusetts Institute of Technology. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12387734, 2-Chloro-5-methylnicotinonitrile. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12387737, 6-Chloro-2-methylnicotinonitrile. [Link]

-

Fako, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-901. [Link]

-

United States Pharmacopeia. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Al-Suwaidan, I. A., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Molecules, 28(1), 1. [Link]

-

Organic Syntheses. 2-chloronicotinonitrile. [Link]

-

European Centre for Ecotoxicology and Toxicology of Chemicals. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Abumelha, H. M. A. (2020). Synthesis and antioxidant assay of new nicotinonitrile analogues clubbed thiazole, pyrazole and/or pyridine ring systems. Journal of Heterocyclic Chemistry, 57(3), 1266-1277. [Link]

-

Chemistry LibreTexts. 2.2: Solubility Lab. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

University of California, Santa Barbara. (2018). SOP for the safe use of cyanide compounds. [Link]

-

Abdel-Aziz, A. A. M., et al. (2020). Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. Russian Journal of General Chemistry, 90(11), 2235-2248. [Link]

-

Yildirim, E., & Tirez, E. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 856-862. [Link]

-

University of Chicago. LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. [Link]

-

Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. In: Faller, B., Testa, B. (eds) Physicochemical and Computational Tools in Drug Discovery. Methods and Principles in Medicinal Chemistry, vol 55. Wiley-VCH. [Link]

-

Stanford University. Information on Cyanide Compounds. [Link]

-

Al-Abdullah, E. S., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10397-10414. [Link]

-

University of Technology, Jamaica. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Quora. How do you perform the shake flask method to determine solubility?. [Link]

-

Al-Ostoot, F. H., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Scientific Reports, 14(1), 6463. [Link]

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. 2-Chloro-5-methylnicotinonitrile | C7H5ClN2 | CID 12387734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Chloro-2-methylnicotinonitrile | C7H5ClN2 | CID 12387737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. bioassaysys.com [bioassaysys.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. enamine.net [enamine.net]

- 8. lsuhsc.edu [lsuhsc.edu]

- 9. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 10. ehs-apps.mit.edu [ehs-apps.mit.edu]

- 11. uthsc.edu [uthsc.edu]

5-Acetyl-2-chloro-6-methylnicotinonitrile material safety data sheet

An In-Depth Technical Guide to the Safe Handling of 5-Acetyl-2-chloro-6-methylnicotinonitrile

Authored by: A Senior Application Scientist

Introduction: 5-Acetyl-2-chloro-6-methylnicotinonitrile, a substituted pyridine derivative, is a versatile building block in modern medicinal and agrochemical research.[1] Its unique molecular architecture, featuring acetyl, chloro, and nitrile functional groups, makes it a valuable intermediate for synthesizing a diverse range of complex molecules.[1] As with any specialized chemical reagent, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the material safety data for 5-Acetyl-2-chloro-6-methylnicotinonitrile, compiled from available data sources to support researchers, scientists, and drug development professionals in its safe handling and application.

It is important to note that this document is a technical synthesis of information from various chemical suppliers and databases, as a comprehensive, single Material Safety Data Sheet (MSDS) from a primary manufacturer or regulatory body was not publicly available at the time of writing. Therefore, the information herein should be used in conjunction with institutional safety protocols and a thorough risk assessment before commencing any experimental work.

Chemical Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of safe laboratory practice.

| Identifier | Value | Source |

| Chemical Name | 5-Acetyl-2-chloro-6-methylnicotinonitrile | A2B Chem[1] |

| CAS Number | 121348-15-0 | A2B Chem[1], Matrix Scientific[2] |

| Molecular Formula | C9H7ClN2O | A2B Chem[1], Matrix Scientific[2] |

| Molecular Weight | 194.62 g/mol | Matrix Scientific[2] |

| MDL Number | MFCD01315263 | A2B Chem[1], Matrix Scientific[2] |

| Melting Point | 81-83°C | Matrix Scientific[2] |

| Appearance | Light yellow powder/solid (inferred from similar compounds) | Thermo Fisher Scientific[3] |

| Odor | No information available, likely odorless | Thermo Fisher Scientific[3] |

| Solubility | No data available | ECHEMI[4] |

Hazard Identification and GHS Classification

Based on available supplier information, 5-Acetyl-2-chloro-6-methylnicotinonitrile is classified as an irritant.[2] The Globally Harmonized System (GHS) classifications provided by some suppliers indicate the following hazards:

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

It is crucial to handle this compound with the necessary precautions to avoid direct contact. While comprehensive toxicological data is not available, the presence of the nitrile group and the chlorinated pyridine ring suggests that caution should be exercised to prevent inhalation and ingestion as well.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety through proper handling procedures and the use of appropriate PPE is essential.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhaling any dust or aerosols.[5][6]

-

Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE) Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when handling 5-Acetyl-2-chloro-6-methylnicotinonitrile.

Caption: Workflow for responding to a small-scale laboratory spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. [3]* Specific Hazards: Thermal decomposition may produce irritating and toxic gases, including nitrogen oxides, carbon oxides, and hydrogen chloride. [7]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [6]

Toxicological Information

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material. [8][9]Do not allow the material to enter drains or waterways.

References

-

Methyl 6-chloro-5-nitronicotinate. PubChem, National Library of Medicine.[Link]

-

6-Chloro-2-methylnicotinonitrile. PubChem, National Library of Medicine.[Link]

-

SAFETY DATA SHEET - 2-Hydroxy-6-methylnicotinic acid. Fisher Scientific.[Link]

-

5-bromo-2-nitropyridine Safety Data Sheet. Jubilant Ingrevia.[Link]

-

Material Safety Data Sheet - 2-Amino-3-bromo-5-nitropyridine. Cole-Parmer.[Link]

-

Safety Data Sheet: Acetonitrile. Carl ROTH.[Link]

-

NTP technical report on the toxicity studies of 2-Chloronitrobenzene and 4-Chloronitrobenzene. PubMed, National Library of Medicine.[Link]

-

2,6-Dichloro-4-methylnicotinonitrile. Chemsrc.[Link]

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. echemi.com [echemi.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

A Comprehensive Technical Guide to the Reactivity and Synthetic Applications of 5-Acetyl-2-chloro-6-methylnicotinonitrile

Introduction

Overview of 5-Acetyl-2-chloro-6-methylnicotinonitrile: A Versatile Heterocyclic Building Block

5-Acetyl-2-chloro-6-methylnicotinonitrile is a highly functionalized pyridine derivative that has emerged as a valuable and versatile building block in synthetic organic chemistry. Its unique arrangement of reactive sites—a nucleophilically susceptible chloro group, an electrophilic acetyl moiety, and a transformable nitrile group—positions it as a strategic precursor for a diverse array of complex heterocyclic systems. The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing acetyl and nitrile substituents, governs its reactivity, making it a prime substrate for nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth exploration of the core reactivity principles of this molecule and details field-proven protocols for its transformation into synthetically valuable products, with a particular focus on its applications in the development of pharmaceutical agents.

Physicochemical Properties

The key physicochemical properties of 5-Acetyl-2-chloro-6-methylnicotinonitrile are summarized below for easy reference.

| Property | Value | Source |

| CAS Number | 121348-15-0 | |

| Molecular Formula | C₉H₇ClN₂O | |

| Molecular Weight | 194.62 g/mol | |

| Appearance | Off-white to yellow solid | - |

| SMILES | CC(=O)C1=CC(C#N)=C(Cl)N=C1C | |

| MDL Number | MFCD01315263 |

Spectroscopic Data

While specific spectra are lot-dependent, the expected spectroscopic characteristics are as follows:

-

¹H NMR: Signals corresponding to the methyl protons of the acetyl group, the methyl group at the C6 position, and the aromatic proton on the pyridine ring.

-

¹³C NMR: Resonances for the two methyl carbons, the acetyl carbonyl carbon, the nitrile carbon, and the carbons of the pyridine ring.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the acetyl group, the C≡N stretch of the nitrile group, and C-Cl stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, with a characteristic M+2 isotopic pattern due to the presence of chlorine.

Core Reactivity Principles: An Electron-Deficient Pyridine System

Electronic Landscape of the Molecule: Influence of Substituents

The reactivity of 5-Acetyl-2-chloro-6-methylnicotinonitrile is dominated by the electronic properties of the pyridine ring and its substituents. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, reducing the electron density of the aromatic system compared to benzene. This effect is significantly amplified by the presence of the strongly electron-withdrawing acetyl (-COCH₃) and nitrile (-CN) groups at the C5 and C3 positions, respectively. This pronounced electron deficiency has two major consequences:

-

Activation towards Nucleophilic Attack: The C2 and C4 positions of the pyridine ring are rendered highly electrophilic and susceptible to attack by nucleophiles. The presence of a good leaving group, chloride, at the C2 position makes this site the primary target for nucleophilic aromatic substitution (SNAr) reactions.

-

Deactivation towards Electrophilic Attack: The pyridine ring is strongly deactivated towards electrophilic aromatic substitution. Reactions such as nitration or Friedel-Crafts acylation are generally not feasible under standard conditions.

The methyl group at the C6 position has a mild electron-donating effect through hyperconjugation, but this is largely overshadowed by the powerful electron-withdrawing effects of the other substituents and the ring nitrogen.

Visualization of Reactivity Sites

The following diagram illustrates the key reactive sites and the overall electronic nature of the molecule, which dictates its chemical behavior.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The most prominent reaction of 5-Acetyl-2-chloro-6-methylnicotinonitrile is the displacement of the C2-chloride by a variety of nucleophiles. This proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.

Mechanistic Insights into SNAr on 2-Chloropyridines

The SNAr reaction on electron-deficient 2-chloropyridines is classically depicted as a two-step addition-elimination process.[1]

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring and the electron-withdrawing substituents, which stabilizes the intermediate and facilitates its formation.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the substituted product.

While the stepwise mechanism is a useful model, recent computational and experimental studies suggest that for many SNAr reactions, particularly on heteroaromatics with good leaving groups like chloride, the mechanism may be concerted, where the bond formation and bond breaking occur in a single transition state.[2]

Synthesis of Pyrazolo[3,4-b]pyridines via Reaction with Hydrazines

A synthetically powerful transformation of 5-Acetyl-2-chloro-6-methylnicotinonitrile is its reaction with hydrazine hydrate or substituted hydrazines. This reaction proceeds via an initial SNAr followed by an intramolecular cyclization to afford highly valuable pyrazolo[3,4-b]pyridine scaffolds. These scaffolds are prevalent in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition and anticancer properties.[3][4]

The reaction is a domino sequence. First, the hydrazine acts as a nucleophile, displacing the chloride at the C2 position. The resulting 2-hydrazinylpyridine intermediate then undergoes an intramolecular cyclization, where the terminal nitrogen of the hydrazine moiety attacks the electrophilic carbonyl carbon of the acetyl group. Subsequent dehydration yields the aromatic pyrazolo[3,4-b]pyridine ring system.

This protocol is adapted from established procedures for the synthesis of pyrazolopyridines from 2-chloronicotinonitriles.[5]

-

Materials:

-

5-Acetyl-2-chloro-6-methylnicotinonitrile (1.0 eq)

-

Hydrazine hydrate (80% solution, 1.5 eq)

-

Ethanol or n-Butanol

-

Reflux condenser and magnetic stirrer

-

-

Procedure:

-

To a solution of 5-Acetyl-2-chloro-6-methylnicotinonitrile (1.0 g, 5.14 mmol) in ethanol (20 mL) in a round-bottom flask, add hydrazine hydrate (0.48 mL, 7.71 mmol) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold ethanol (2 x 10 mL) and then with diethyl ether (10 mL).

-

Dry the product under vacuum to yield the 5-acetyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile as a solid.

-

-

Self-Validation: The protocol is considered complete upon the disappearance of the starting material as monitored by TLC. The identity and purity of the product can be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

| Compound | Molecular Formula | MW ( g/mol ) | Expected ¹H NMR Signals (DMSO-d₆) |

| 5-Acetyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile | C₁₀H₈N₄O | 200.20 | δ 13.5-14.5 (br s, 1H, NH), 8.5-8.7 (s, 1H, Ar-H), 2.6-2.8 (s, 3H, CH₃), 2.5-2.7 (s, 3H, COCH₃) |

Synthesis of Tetrazolopyridines via Reaction with Azides

The reaction with sodium azide provides a route to tetrazolo[1,5-a]pyridines, another important heterocyclic motif in medicinal chemistry. This transformation involves an SNAr reaction followed by an intramolecular cyclization of the resulting 2-azidopyridine intermediate onto the nitrile group. However, a more common reaction of the nitrile group itself with azide is discussed in section 5.1. The direct displacement of the chloride followed by cyclization onto the nitrile is a known pathway for related 2-chloronicotinonitriles.[6]

Transformations of the C5-Acetyl Group

The acetyl group at the C5 position offers a handle for further molecular elaboration through reactions characteristic of methyl ketones.

The Willgerodt-Kindler Reaction: Synthesis of Pyridylacetic Acid Derivatives

The Willgerodt-Kindler reaction is a classical method for converting aryl methyl ketones into arylacetamides and the corresponding carboxylic acids.[7] This reaction involves heating the ketone with sulfur and a secondary amine, typically morpholine, to form a thioamide intermediate, which can then be hydrolyzed to the carboxylic acid. This provides a route to pyridylacetic acid derivatives, which are valuable synthons in pharmaceutical chemistry.[8]

The mechanism is complex but is generally understood to involve the following key steps:[9]

-

Formation of an enamine from the acetyl group and morpholine.

-

Reaction of the enamine with sulfur.

-

A series of rearrangements and oxidations that effectively migrate the carbonyl functionality to the terminal carbon of the original acetyl group.

-

Formation of a thioamide (the Kindler intermediate).

-

Hydrolysis of the thioamide to the corresponding carboxylic acid.

This protocol is a generalized procedure adapted from known Willgerodt-Kindler reactions on acetyl-heterocycles.[10]

-

Materials:

-

5-Acetyl-2-chloro-6-methylnicotinonitrile (1.0 eq)

-

Sulfur powder (2.5 eq)

-

Morpholine (3.0 eq)

-

Aqueous NaOH or HCl for hydrolysis and workup

-

Reflux condenser and magnetic stirrer

-

-

Procedure:

-

In a round-bottom flask, combine 5-Acetyl-2-chloro-6-methylnicotinonitrile (1.0 g, 5.14 mmol), sulfur (0.41 g, 12.85 mmol), and morpholine (1.34 mL, 15.42 mmol).

-

Heat the mixture to a gentle reflux (approx. 120-130 °C) and maintain for 12-16 hours. The reaction mixture will become dark and viscous.

-

Cool the reaction mixture to room temperature and add a 20% aqueous sodium hydroxide solution (20 mL).

-

Heat the mixture to reflux for an additional 6-8 hours to hydrolyze the intermediate thioamide.

-

Cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to pH 2-3.

-

The crude product will precipitate. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure (2-chloro-3-cyano-6-methylpyridin-5-yl)acetic acid.

-

Chemistry of the C3-Nitrile Group

The nitrile group is a versatile functional group that can be converted into several other important moieties.

Conversion to 5-Substituted-1H-tetrazoles

The [3+2] cycloaddition of the nitrile group with an azide source, typically sodium azide in the presence of a Lewis acid or an ammonium salt, is a widely used method for the synthesis of 5-substituted-1H-tetrazoles.[11] Tetrazoles are considered bioisosteres of carboxylic acids and are prevalent in modern pharmaceuticals due to their favorable metabolic stability and ability to participate in hydrogen bonding.

The reaction involves the coordination of a Lewis acid (e.g., ZnCl₂) or a proton source to the nitrile nitrogen, which activates the nitrile towards nucleophilic attack by the azide anion. This is followed by an intramolecular cyclization to form the stable, aromatic tetrazole ring.

This protocol is based on well-established methods for tetrazole synthesis from nitriles.[12]

-

Materials:

-

5-Acetyl-2-chloro-6-methylnicotinonitrile (1.0 eq)

-

Sodium azide (NaN₃, 1.5 eq)

-

Zinc chloride (ZnCl₂, 1.2 eq) or Triethylammonium chloride (1.5 eq)

-

N,N-Dimethylformamide (DMF) or Toluene

-

Reflux condenser and magnetic stirrer

-

-

Procedure:

-

To a suspension of 5-Acetyl-2-chloro-6-methylnicotinonitrile (1.0 g, 5.14 mmol) in toluene (20 mL), add sodium azide (0.50 g, 7.71 mmol) and triethylammonium chloride (1.06 g, 7.71 mmol).

-

Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 24-48 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and acidify with 2M HCl (aq) to pH 2-3 while stirring.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford the desired tetrazole.

-

Hydrolysis to Nicotinamide and Nicotinic Acid Derivatives

The nitrile group can be hydrolyzed under acidic or basic conditions to the corresponding carboxamide (nicotinamide derivative) and further to the carboxylic acid (nicotinic acid derivative). The conditions for these transformations need to be carefully controlled to avoid undesired side reactions, such as hydrolysis of the C2-chloro group, especially under harsh basic conditions.

Synthetic Applications in Drug Discovery

The derivatives of 5-Acetyl-2-chloro-6-methylnicotinonitrile are of significant interest in drug discovery.

-

Pyrazolo[3,4-b]pyridines: As mentioned, this scaffold is a "privileged structure" in medicinal chemistry. Numerous compounds containing this core have been investigated as inhibitors of various protein kinases, including cyclin-dependent kinases (CDKs), and have shown potent anticancer activity.[4]

-

Tetrazole-containing Compounds: The tetrazole moiety is a key feature in many marketed drugs, such as the angiotensin II receptor blockers (e.g., Losartan, Valsartan). Its inclusion in place of a carboxylic acid can improve the pharmacokinetic profile of a drug candidate.[13]

Summary and Future Outlook

5-Acetyl-2-chloro-6-methylnicotinonitrile is a potent and versatile chemical intermediate. Its reactivity is well-defined by its electron-deficient pyridine core, allowing for predictable transformations at its three key functional groups. The SNAr reactions at the C2-position, particularly for the construction of fused heterocyclic systems like pyrazolo[3,4-b]pyridines, represent its most powerful application to date. The acetyl and nitrile groups provide additional opportunities for diversification, enabling access to a wide chemical space. For researchers in drug discovery and development, this compound serves as an excellent starting point for the synthesis of novel kinase inhibitors and other biologically active molecules. Future research may explore novel catalytic methods for its functionalization and the development of new multicomponent reactions utilizing its unique reactivity profile.

References

-

Smith, A. M.; Whalley, J. M.; Williams, A. Concerted Nucleophilic Aromatic Substitutions. J. Am. Chem. Soc.2018 , 140 (45), 15363–15374. [Link]

-

El-Gendy, Z. Synthesis and reactivity of 2-chloro-4-phenyl-6-p-tolyl-nicotinonitrile Towards some nucleophiles. J. Serb. Chem. Soc.2006 , 71 (1), 1-8. [Link]

-

Al-Mousawi, S. M.; El-Apasery, M. A.; Elnagdi, M. H. Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines. Monatsh. Chem.2010 , 141, 453–459. [Link]

-

Abdel-Aziz, A. A.-M.; El-Sayed, N. F.; El-Azab, A. S.; et al. Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals2023 , 16 (11), 1618. [Link]

-

Kotb, E. R.; Sayed, H. H.; Morsy, E. M.; Flefel, E. M. Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Arch. Pharm. Chem. Life Sci.2010 , 343 (10), 565-574. [Link]

-

Kostenko, V. O.; Zefirov, N. S. The reactions of highly electrophilic 2-chloronicotinonitriles with hydrazine. Chem. Heterocycl. Compd.2013 , 49, 137-145. [Link]

-

Demko, Z. P.; Sharpless, K. B. An Intramolecular [2+3] Cycloaddition Route to Fused 1,2,3-Triazoles. Org. Lett.2001 , 3 (25), 4091–4094. [Link]

- Li, P.; Evans, J. C. Preparation method of 3-pyridineacetic acid hydrochloride. CN103242222A, August 14, 2013.

-

Ocaña, B.; Abás, S.; Escolano, C. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules2020 , 25 (23), 5727. [Link]

-

Mohamed, M. S.; Awad, Y. E. E.-D.; El-Hallouty, S. M.; El-Araby, M. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry2012 , 2, 99-109. [Link]

- Ranbaxy Laboratories Limited.

-

Nucleophilic aromatic substitutions. YouTube, uploaded by Chem Help ASAP, 19 January 2019, [Link].

-

De, P. Recent advances in the Willgerodt–Kindler reaction. Res. Chem. Intermed.2015 , 41, 7037–7060. [Link]

-

Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]

-

Mundy, B. P.; Ellerd, M. G.; Favaloro, F. G. Name Reactions and Reagents in Organic Synthesis, 2nd ed.; Wiley-Interscience, 2005. [Link]

-

O'Connor, M. J.; DeTar, M. B.; Bryman, L. M. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. J. Org. Chem.2022 , 87 (21), 14595–14606. [Link]

-

Ritter, T.; et al. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. J. Am. Chem. Soc.2014 , 136 (24), 8598–8601. [Link]

-

Organic Syntheses. 2-chloronicotinonitrile. Org. Synth.1963 , 43, 14. [Link]

-

A Review on The Chemistry of Nicotinonitriles and Their applications. ResearchGate, April 2021. [Link]

-

Wikipedia. Willgerodt rearrangement. [Link]

-

Sciencemadness.org. Willgerodt-Kindler featuring acetophenone. [Link]

-

Sadek, K. U.; El-Dean, A. M. K.; Hassan, M. E.; El-Naggar, A. M. A. Coupling of N-tosylhydrazones with tetrazoles: synthesis of 2-β-D- glycopyranosylmethyl-5-substituted-2H-tetrazoles. RSC Adv., 2020 , 10, 12345-12356. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2H-Tetrazole synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 8. jart.ma [jart.ma]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. Sciencemadness Discussion Board - Willgerodt-Kindler featuring acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. 1H-Tetrazole synthesis [organic-chemistry.org]

- 12. rsc.org [rsc.org]

- 13. WO2007054965A2 - Process for preparation of tetrazoles from aromatic cyano derivatives - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Derivatization of 5-Acetyl-2-chloro-6-methylnicotinonitrile in Drug Discovery

Introduction: Strategic Value of the 5-Acetyl-2-chloro-6-methylnicotinonitrile Scaffold

5-Acetyl-2-chloro-6-methylnicotinonitrile is a highly functionalized pyridine derivative poised for strategic elaboration in medicinal chemistry. Its trifunctional nature—a reactive 2-chloro substituent, a versatile acetyl group, and a convertible nitrile moiety—offers multiple, orthogonal handles for chemical modification. This allows for the systematic exploration of chemical space to optimize pharmacological properties. The electron-deficient nature of the pyridine ring, further accentuated by the acetyl and nitrile groups, renders the 2-position particularly susceptible to nucleophilic aromatic substitution and cross-coupling reactions, making it a prime site for introducing diversity.[1][2] Derivatives of nicotinonitrile have shown a range of biological activities, including potential as anticancer and antimicrobial agents, underscoring the therapeutic potential of novel analogs.[1][3][4]

This document provides a detailed guide for the derivatization of this scaffold, focusing on robust and versatile synthetic protocols. We will explore key transformations at each functional group, explaining the chemical principles that underpin these methodologies and offering detailed, actionable protocols for implementation in a research setting.

Chemical Properties and Reactivity Overview

The reactivity of 5-acetyl-2-chloro-6-methylnicotinonitrile is governed by the electronic interplay of its substituents. The chloro, acetyl, and nitrile groups are all electron-withdrawing, which significantly influences the reactivity of the pyridine ring.

| Property | Value | Source |

| CAS Number | 121348-15-0 | [5] |

| Molecular Formula | C₉H₇ClN₂O | [5] |

| Molecular Weight | 194.62 g/mol | [5] |

| Melting Point | 81-83 °C | [5] |

The key reactive sites and their preferred transformations are outlined below:

Caption: Key derivatization pathways for 5-acetyl-2-chloro-6-methylnicotinonitrile.

Part 1: Derivatization at the 2-Chloro Position

The 2-chloro substituent is the most labile and synthetically versatile handle on the scaffold. Its displacement can be achieved through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the acetyl and nitrile groups, along with the ring nitrogen, activates the 2-position for SₙAr. This allows for the facile introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides.

Causality: The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing groups. This stabilization lowers the activation energy of the reaction, often allowing it to proceed under relatively mild conditions.

This protocol is adapted from established methods for the amination of 2-chloropyridines.[6][7]

Objective: To synthesize a library of 2-amino-5-acetyl-6-methylnicotinonitrile derivatives.

Materials:

-

5-Acetyl-2-chloro-6-methylnicotinonitrile (1.0 equiv)

-

Amine (primary or secondary, 1.2-1.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dioxane

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

-

Reaction vessel (e.g., microwave vial or sealed tube)

-

Standard workup and purification reagents

Procedure:

-

To a reaction vessel, add 5-acetyl-2-chloro-6-methylnicotinonitrile, the desired amine, and the base.

-

Add the anhydrous solvent.

-

Seal the vessel and heat the reaction mixture to 80-120 °C. The reaction can also be performed in a microwave reactor for accelerated reaction times.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Self-Validation: The success of the reaction can be confirmed by the disappearance of the starting material on TLC/LC-MS and the appearance of a new, more polar spot. The identity of the product can be confirmed by ¹H NMR (disappearance of the starting material's aromatic protons and appearance of new signals corresponding to the amine and the shifted pyridine protons) and mass spectrometry (observation of the correct molecular ion).

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups at the 2-position.[8][9] The choice of ligand is critical for achieving high yields with chloropyridine substrates.

Causality: The catalytic cycle involves the oxidative addition of the chloropyridine to a Pd(0) complex, followed by transmetalation with a boronic acid or ester, and finally reductive elimination to form the product and regenerate the catalyst. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often required to facilitate the oxidative addition of the relatively unreactive C-Cl bond and to promote the reductive elimination step.[10]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize 2-aryl-5-acetyl-6-methylnicotinonitrile derivatives.

Materials:

-

5-Acetyl-2-chloro-6-methylnicotinonitrile (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst with a suitable ligand like XPhos or SPhos) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., Dioxane, Toluene, or DMF, often with water)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard workup and purification reagents

Procedure:

-

In an oven-dried flask under an inert atmosphere, combine 5-acetyl-2-chloro-6-methylnicotinonitrile, the arylboronic acid, the palladium catalyst, the ligand (if not using a pre-catalyst), and the base.

-

Add the degassed solvent(s).

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

Ligand Selection Comparison:

| Ligand Type | Advantages | Disadvantages | Recommended for |

| Triphenylphosphine (PPh₃) | Inexpensive, readily available | Lower reactivity with chloropyridines | Simple, activated substrates |

| Bulky Phosphines (e.g., XPhos, SPhos) | High reactivity, good for sterically hindered substrates | More expensive | Challenging couplings, broad substrate scope |

| N-Heterocyclic Carbenes (NHCs) | High thermal stability, effective for unreactive chlorides | Can be sensitive to air and moisture | High-temperature reactions |

Part 2: Derivatization of the Acetyl and Nitrile Groups

The acetyl and nitrile functionalities offer avenues for further diversification after initial modification at the 2-position or can be targeted directly.

Reactions of the Acetyl Group

The acetyl group's carbonyl carbon is electrophilic and its alpha-protons are acidic, allowing for a variety of transformations.

Objective: To synthesize chalcone derivatives, which are known to possess a wide range of biological activities.

Materials:

-

5-Acetyl-2-substituted-6-methylnicotinonitrile (1.0 equiv)

-

Aromatic aldehyde (1.1 equiv)

-

Ethanol or Methanol

-

Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Standard workup and purification reagents

Procedure:

-

Dissolve the 5-acetyl-nicotinonitrile derivative in the alcohol in a flask.

-

Add the aromatic aldehyde.

-

Cool the mixture in an ice bath and slowly add the aqueous base.

-

Stir the reaction at room temperature until a precipitate forms or TLC/LC-MS indicates completion.

-

Filter the solid product and wash with cold alcohol and water.

-

Recrystallize the crude product if necessary.

Reactions of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing access to new classes of compounds.[11]

This protocol is based on general procedures for the hydrolysis of aromatic nitriles.[12]

Objective: To synthesize 5-acetyl-2-substituted-6-methylnicotinic acid.

Materials:

-

5-Acetyl-2-substituted-6-methylnicotinonitrile (1.0 equiv)

-

Concentrated sulfuric acid or aqueous sodium hydroxide

-

Water

-

Standard workup and purification reagents

Procedure (Acidic Conditions):

-

Carefully add the nicotinonitrile derivative to concentrated sulfuric acid.

-

Heat the mixture (e.g., to 100 °C) and monitor the reaction progress.

-

Cool the reaction mixture and carefully pour it onto ice.

-

Adjust the pH to precipitate the carboxylic acid product.

-

Filter the solid, wash with water, and dry.

Procedure (Basic Conditions):

-

Reflux the nicotinonitrile derivative in aqueous sodium hydroxide.

-

Monitor the reaction progress.

-

Cool the reaction mixture and acidify with concentrated HCl to precipitate the product.

-

Filter the solid, wash with water, and dry.

Conclusion

The 5-acetyl-2-chloro-6-methylnicotinonitrile scaffold is a versatile starting material for the synthesis of diverse chemical libraries for drug discovery. By strategically applying nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and transformations of the acetyl and nitrile groups, researchers can efficiently generate a wide array of novel compounds for biological screening. The protocols outlined in this document provide a solid foundation for the exploration of this promising chemical space.

References

- CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google P

- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (URL: Not available)

-

Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews - ACS Publications. (URL: [Link])

- EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google P

-

Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones - ResearchGate. (URL: [Link])

-

Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC - NIH. (URL: [Link])

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

-

Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine - Int J Pharm Chem Anal. (URL: [Link])

-

Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

- Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR. (URL: Not available)

- Synthesis and reactivity of 2-chloro-4-phenyl-6-p-tolyl-nicotinonitrile Towards some nucleophiles. (URL: Not available)

-

Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon | ACS Omega. (URL: [Link])

- A new pyridine synthesis from conjugated acetylenes and substituted methylamines. (URL: Not available)

-

Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones - ProQuest. (URL: [Link])

-

The Suzuki Reaction - Chem 115 Myers. (URL: [Link])

-

Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides | AVESİS. (URL: [Link])

-

The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation | Request PDF - ResearchGate. (URL: [Link])

-

Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PubMed Central. (URL: [Link])

-

Reaction and conditions for the synthesis of compounds 3–6. (i) 2-Chloro-4-nitropyridine in acetonitrile, 4 h, ruflux - ResearchGate. (URL: [Link])

- US2456379A - 2-amino-5-methyl pyridine and process of making it - Google P

-

one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC). (URL: [Link])

-

Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems - YouTube. (URL: [Link])

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. OLB-PM-39009909 - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. matrixscientific.com [matrixscientific.com]

- 6. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents [patents.google.com]

- 7. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. jocpr.com [jocpr.com]

5-Acetyl-2-chloro-6-methylnicotinonitrile in the synthesis of kinase inhibitors

Application Note & Protocols

Topic: 5-Acetyl-2-chloro-6-methylnicotinonitrile in the Synthesis of Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Building Block for Kinase Inhibitor Scaffolds

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, small molecule kinase inhibitors have become a major class of therapeutic agents. The development of these inhibitors often relies on heterocyclic scaffolds that can effectively mimic the ATP molecule and bind to the kinase active site.

This guide focuses on 5-Acetyl-2-chloro-6-methylnicotinonitrile , a highly functionalized pyridine derivative, as a strategic starting material for the synthesis of novel kinase inhibitors. Its structure is primed for sequential, regioselective modifications, making it an exceptionally valuable tool for medicinal chemists. The key reactive centers—the electrophilic C2 carbon bearing a chlorine leaving group and the adjacent C3-nitrile group—provide a powerful platform for constructing fused heterocyclic systems, a common core in many potent kinase inhibitors.[1][2] This document will detail the underlying chemical principles, provide step-by-step protocols, and offer expert insights into leveraging this building block for drug discovery.

Part 1: The Core Synthetic Rationale

The synthetic utility of 5-Acetyl-2-chloro-6-methylnicotinonitrile hinges on a two-stage strategy:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine ring nitrogen and the adjacent cyano group activates the C2 position, making the chlorine atom an excellent leaving group for SNAr reactions. This allows for the straightforward introduction of various amine-containing fragments, which are crucial for establishing key hydrogen bond interactions within the kinase hinge region.[3]

-

Intramolecular Cyclization/Condensation: Once an amine is installed at the C2 position, it is perfectly positioned adjacent to the C3-nitrile. This "1,2-amino-nitrile" arrangement is a classic precursor for constructing a variety of fused 6-membered rings, most notably a pyrimidine ring, leading to scaffolds like pyrimido[4,5-b]pyridines. These fused systems are rigid, planar, and serve as excellent platforms for elaborating substituents to target specific kinase pockets.

This sequential approach allows for the rapid generation of molecular diversity, which is essential for structure-activity relationship (SAR) studies.[4][5]

Part 2: Experimental Protocols & Methodologies

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Aryl Amine

This protocol describes a general procedure for the displacement of the C2-chloride with a substituted aniline. The choice of aniline is critical as this moiety will ultimately be directed towards the solvent-exposed region of the ATP-binding pocket, offering a key vector for SAR exploration.

Causality: The use of a polar aprotic solvent like 1-pentanol or DMF facilitates the SNAr reaction by stabilizing the charged Meisenheimer intermediate without solvating the amine nucleophile excessively. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to scavenge the HCl generated during the reaction, driving it to completion.

Caption: General SNAr reaction at the C2 position.

-

To a solution of 5-Acetyl-2-chloro-6-methylnicotinonitrile (1.0 eq) in 1-pentanol (0.2 M), add the desired aryl amine (1.1 eq).

-

Add triethylamine (1.5 eq) to the mixture.

-

Heat the reaction mixture to 120 °C and stir for 6-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water. A precipitate will often form.

-

Collect the solid by filtration. If no solid forms, extract the aqueous phase with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-(arylamino) intermediate.

| Reagent | Mol. Wt. | Equiv. | Example Mass (for 1g start) |

| 5-Acetyl-2-chloro-6-methylnicotinonitrile | 194.62 | 1.0 | 1.00 g (5.14 mmol) |

| 2-Fluoroaniline | 111.12 | 1.1 | 0.63 g (5.65 mmol) |

| Triethylamine (TEA) | 101.19 | 1.5 | 1.07 mL (7.71 mmol) |

| 1-Pentanol | 88.15 | - | ~25 mL |

Protocol 2: Cyclocondensation to Form a Fused Pyrimidine Ring

This protocol utilizes the "1,2-amino-nitrile" motif of the intermediate from Protocol 1 to construct a fused pyrimido[4,5-b]pyridine ring system. This core is found in numerous kinase inhibitors.

Causality: The reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) first forms an N,N-dimethylformamidine intermediate from the C2-amino group. Upon heating, this intermediate undergoes an intramolecular cyclization where the enolizable acetyl group attacks the activated nitrile, followed by elimination of dimethylamine and aromatization to yield the stable, fused heterocyclic product.

Caption: Cyclization to form the fused pyrimidine ring.

-

Place the 2-(arylamino) intermediate (1.0 eq) in a reaction vessel.

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) in excess (can be used as the solvent, or ~10 eq in a high-boiling solvent like xylenes).

-

Heat the mixture to reflux (typically 120-140 °C) for 4-12 hours, monitoring by TLC or LC-MS.

-

Cool the reaction to room temperature.

-

If the product precipitates upon cooling, collect it by filtration and wash with a cold non-polar solvent like hexanes or diethyl ether.

-

If the product remains in solution, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by recrystallization or flash column chromatography to yield the final pyrimido[4,5-b]pyridine scaffold.

Part 3: Overall Workflow and SAR Implications

The two-part synthesis provides a robust and flexible platform for generating a library of potential kinase inhibitors. The overall process is streamlined for efficiency in a drug discovery setting.

Caption: Overall workflow from starting material to biological screening.

The power of this synthetic route lies in its inherent modularity, which is ideal for SAR exploration.

| Module | Point of Diversification | Rationale for Modification |

| Aryl Amine (Ar-NH2) | SNAr Step (Protocol 1) | The "Ar" group explores the solvent-exposed region of the kinase. Modifications here can improve potency and selectivity, and modulate pharmacokinetic properties like solubility.[6][7] |

| Methyl Group (C6) | Starting Material Analog | Replacing the methyl group with other small alkyl or alkoxy groups can probe steric and electronic interactions near the "gatekeeper" residue of the kinase. |

| Acetyl Group (C5) | Post-Cyclization | The acetyl methyl group on the final scaffold can be further functionalized (e.g., via bromination followed by substitution) to introduce new vectors for binding or to block metabolic hotspots. |

Safety and Handling

-

5-Acetyl-2-chloro-6-methylnicotinonitrile: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. May be harmful if swallowed or inhaled.

-

Aryl Amines: Many anilines are toxic and potential carcinogens. Always use appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Reagents: DMF-DMA is moisture-sensitive and corrosive. Triethylamine is flammable and has a strong odor. Handle all reagents according to their Safety Data Sheets (SDS).

-

Reactions: High-temperature reactions should be conducted behind a blast shield with proper temperature monitoring.

Conclusion

5-Acetyl-2-chloro-6-methylnicotinonitrile is more than just a chemical; it is a strategic platform for innovation in kinase inhibitor discovery. Its predictable reactivity allows for the systematic and efficient construction of complex heterocyclic cores. By following the robust protocols outlined in this guide, researchers can rapidly generate libraries of novel compounds, accelerating the journey from a chemical scaffold to a potential therapeutic agent. The logical, two-stage synthetic approach provides medicinal chemists with precise control over molecular architecture, making this building block an invaluable asset in the fight against kinase-driven diseases.

References

-

Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., Shen, Z., Cook, L. S., Doweyko, A. M., Pitt, S., Pang, S., Shen, D. R., Fang, Q., de Fex, H. F., McIntyre, K. W., Shuster, D. J., Gillooly, K. M., Behnia, K., Schieven, G. L., Wityak, J., & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - PubMed. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link][4]

-

Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., Castaneda, S., Cornelius, L. A. M., Das, J., Doweyko, A. M., Fairchild, C., Hunt, J. T., Inigo, I., Johnston, K., Kamath, A., Kan, D., Klei, H., Marathe, P., Pang,S., Peterson, R., Pitt, S., Schieven, G. L., Schmidt, R. J., Tokarski, J., Wen, M.-L., Wityak, J., & Borzilleri, R. M. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link][6]

-

Gomasa, R., Rakesh, K. P., Manukumar, H. M., & Qin, H. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. European Journal of Medicinal Chemistry, 173, 327–353. [Link][1]

-

Borzilleri, R. M., Zheng, X., Fargnoli, J., Qian, L., Cai, Z.-W., Chen, P., Das, J., Doweyko, A. M., Furet, P., Gillooly, K. M., He, H., Hynes, J., Jr, Iwanowicz, E. J., Lin, J., Liu, C., Moquin, R. V., Norris, D., Pang, S., Schieven, G. L., Shuster, D. J., Wityak, J., & Barrish, J. C. (2005). Imidazoquinoxaline Src-family kinase p56Lck inhibitors: SAR, QSAR, and the discovery of (S)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo- [1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS - PubMed. Journal of Medicinal Chemistry, 48(12), 3991–4008. [Link][5]

-

Elbahi, S., Koubi, Y., Boutalaka, M., Hajji, H., Chokrad, M., Ajana, M. A., & Lakhlifi, T. (2021). The c-Src kinase inhibitors: 2D-QSAR study by Multiple Linear Regression method. Rhazes: Green and Applied Chemistry, 13, 40-52. [Link]

-

Ward, R. A., & Wishart, G. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14742–14802. [Link][8]

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry. [Link][7]

-

Leah4sci. (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube. [Link][9]

-

Rakesh, K. P., Manukumar, H. M., & Qin, H. L. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 327-353. [Link][2]

-

El-Sabbagh, O. I. (1990). Synthesis and reactivity of 2-chloro-4-phenyl-6-p-tolyl-nicotinonitrile Towards some nucleophiles. Iraqi Journal of Science. [Link][10]

-

Das, J., Liu, C., Moquin, R. V., Lin, J., Furch, J. A., Spergel, S. H., Doweyko, A. M., McIntyre, K. W., Shuster, D. J., O'Day, K. D., Penhallow, B., Hung, C.-Y., Kanner, S. B., Lin, T.-A., Dodd, J. H., Barrish, J. C., & Wityak, J. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(9), 2411–2415. [Link][11]

-

Ökten, S., et al. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. AVESİS. [Link][12]

-

Wang, A., et al. (2018). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters. [Link][3]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Imidazoquinoxaline Src-family kinase p56Lck inhibitors: SAR, QSAR, and the discovery of (S)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo- [1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700) as a potent and orally active inhibitor with excellent in vivo antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. qspace.qu.edu.qa:8443 [qspace.qu.edu.qa:8443]

- 11. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]

Troubleshooting & Optimization

Technical Support Center: Characterization of Impurities in 5-Acetyl-2-chloro-6-methylnicotinonitrile

An In-Depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive, experience-driven framework for identifying, characterizing, and troubleshooting impurities associated with 5-Acetyl-2-chloro-6-methylnicotinonitrile (CAS No. 121348-15-0)[1]. Designed for researchers and drug development professionals, this document moves beyond standard protocols to explain the scientific rationale behind each step, ensuring robust and reliable results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the impurity profile of 5-Acetyl-2-chloro-6-methylnicotinonitrile.

Q1: What are the likely process-related impurities I should expect?

A1: Process-related impurities originate from the synthetic route. While the specific synthesis can vary, impurities in related nicotinonitrile derivatives often stem from starting materials, by-products of side reactions, or intermediates.[2] Potential impurities for this compound could include:

-

Unreacted Starting Materials: Depending on the synthetic pathway, these could be precursors to the pyridine ring or the acetyl group.

-

Hydrolysis Product (2-hydroxy-5-acetyl-6-methylnicotinonitrile): The 2-chloro group on the pyridine ring is susceptible to hydrolysis, especially under basic or acidic conditions or in the presence of moisture.

-

Over-chlorination/Under-chlorination Products: If chlorination is a key step, related chlorinated species might be present.[3]

-

De-acetylated Product (2-chloro-6-methylnicotinonitrile): Loss of the acetyl group could occur under harsh reaction or workup conditions.

Q2: What are potential degradation products?

A2: Degradation products form during storage or upon exposure to light, heat, or humidity. The most probable degradation pathway is the hydrolysis of the chloro- group to a hydroxyl group, as mentioned above. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are essential to definitively identify these products.

Q3: Which analytical techniques are most suitable for impurity profiling of this compound?

A3: A multi-technique approach is crucial for comprehensive impurity profiling.[4][5]

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for separation and quantification due to its high resolution and sensitivity.[4] A reversed-phase method with UV detection is the standard starting point.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for determining the molecular weights of unknown impurities, providing critical data for structural elucidation.[2][4][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the definitive structural confirmation of isolated impurities. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are used to piece together the molecular structure.[7][8]

-

Gas Chromatography (GC): Primarily used for identifying and quantifying residual solvents.[4]

Q4: What are the regulatory thresholds for reporting and identifying impurities?

A4: The International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2) provide the framework.[9][10] The key thresholds depend on the maximum daily dose of the drug substance. For a typical small molecule, the following general thresholds apply:

-

Reporting Threshold: Impurities at or above 0.05% must be reported.

-